2-(Benzyloxy)-5-bromo-3-methoxypyridine
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Overview
Description
2-(Benzyloxy)-5-bromo-3-methoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxypyridine typically involves the bromination of 2-(Benzyloxy)-3-methoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of 2-(Benzyloxy)-3-methoxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-3-methoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methoxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-methoxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-(Benzyloxy)-5-chloro-3-methoxypyridine: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
2-(Benzyloxy)-5-fluoro-3-methoxypyridine: Contains a fluorine atom, which can affect its chemical properties and interactions.
Uniqueness
2-(Benzyloxy)-5-bromo-3-methoxypyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Biological Activity
2-(Benzyloxy)-5-bromo-3-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzyloxy group, a bromine atom, and a methoxy group, which contribute to its unique chemical properties and biological interactions.
The molecular formula of this compound is C12H12BrNO2, with a molecular weight of approximately 270.13 g/mol. The presence of halogen and methoxy substituents suggests that this compound may exhibit significant reactivity and biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research indicates that this compound has exhibited antimicrobial activity against various pathogens. In studies involving broth microdilution methods, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Antitumor Activity
In vitro studies have explored the antitumor properties of this compound, particularly its effects on cancer cell lines. The compound was tested on various human lung cancer cell lines, including A549, HCC827, and NCI-H358. Results indicated that this compound inhibited cell proliferation effectively, with IC50 values suggesting it could serve as a lead compound for further development in anticancer therapies .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or receptors involved in cellular signaling pathways, leading to altered biological responses. For example, the bromine and methoxy groups can influence the compound's electronic properties, enhancing its binding affinity to target proteins .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, which demonstrates its potential as an effective antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Antitumor Activity
In another investigation involving lung cancer cell lines, the compound was subjected to MTS cytotoxicity assays. The results indicated significant cytotoxic effects with varying degrees across different cell lines.
Cell Line | IC50 (µM) |
---|---|
A549 | 15 |
HCC827 | 20 |
NCI-H358 | 18 |
These findings suggest that this compound has a promising profile as an antitumor agent, warranting further exploration and optimization.
Properties
IUPAC Name |
5-bromo-3-methoxy-2-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-7-11(14)8-15-13(12)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEAABUTVGVBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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